molecular formula C6H7BrN2O2 B183078 (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 512809-63-1

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B183078
CAS No.: 512809-63-1
M. Wt: 219.04 g/mol
InChI Key: FQEKYGLAIHOXBZ-UHFFFAOYSA-N
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Description

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound with the molecular formula C6H7BrN2O2. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Mechanism of Action

Target of Action

Pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It is reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that the compound may interact with its targets to disrupt energy production and calcium regulation in cells.

Biochemical Pathways

Given its reported inhibition of oxidative phosphorylation and atp exchange , it can be inferred that the compound may impact pathways related to energy metabolism and calcium homeostasis.

Result of Action

Its reported inhibition of oxidative phosphorylation and atp exchange suggests that it may disrupt energy production and calcium regulation in cells, potentially leading to cellular dysfunction or death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the bromination of 5-methyl-1H-pyrazole followed by the introduction of an acetic acid moiety. One common method involves the reaction of 5-methyl-1H-pyrazole with bromine in the presence of a suitable solvent to yield 4-bromo-5-methyl-1H-pyrazole. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce pyrazole N-oxides .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Shares the bromine and pyrazole moieties but lacks the acetic acid group.

    5-methyl-1H-pyrazole: Similar structure but without the bromine and acetic acid groups.

    (4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid: Similar structure with chlorine instead of bromine.

Uniqueness

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid group, which confer specific chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEKYGLAIHOXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392187
Record name (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-63-1
Record name (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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